4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolo[3,2-d]pyrimidine core, which is known for its potential biological activities, including anticancer, antiviral, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-formyl-4-aminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and the use of automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potent anticancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their kinase inhibition properties and are used in cancer research.
Uniqueness
4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid stands out due to its unique structure, which allows for versatile chemical modifications. This versatility makes it a valuable scaffold for the development of new therapeutic agents with diverse biological activities .
Properties
CAS No. |
2228-00-4 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13)(H2,8,10,11) |
InChI Key |
RFQLYFHCARVPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C(=O)O |
Origin of Product |
United States |
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